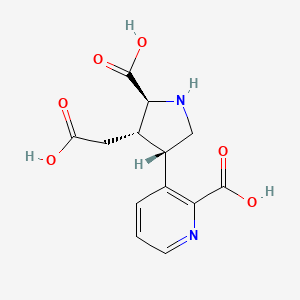

Acromelic acid E

Description

Structure

3D Structure

Properties

CAS No. |

145237-01-0 |

|---|---|

Molecular Formula |

C13H14N2O6 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O6/c16-9(17)4-7-8(5-15-11(7)13(20)21)6-2-1-3-14-10(6)12(18)19/h1-3,7-8,11,15H,4-5H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,11-/m0/s1 |

InChI Key |

IKLXLRRNKJKWMY-RNSXUZJQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(N=CC=C2)C(=O)O |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(N=CC=C2)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Techniques from Natural Sources

The isolation of Acromelic acid E is a multi-step process that relies on the subtle differences in the chemical properties of the various acromelic acid analogs. Researchers have developed a sophisticated workflow utilizing various chromatographic techniques to separate these closely related compounds from a complex biological extract. clockss.org

Chromatographic Separation Methods (e.g., Dowex 50W X4 Column, High-Performance Liquid Chromatography (HPLC))

The initial extraction from 8.1 kg of C. acromelalga yields an aqueous ethanol (B145695) extract, which is then processed to create an acidic amino acid fraction. clockss.org This fraction serves as the starting material for a series of chromatographic separations.

First, ion-exchange chromatography is employed. The acidic amino acid fraction is loaded onto a Dowex 50W X4 column, a type of cation-exchange resin. clockss.org The column is eluted with a pH 3.20 ammonia-formate buffer, which allows for the separation of compounds based on their charge and interaction with the resin. clockss.org

Fractions collected from the Dowex column are then analyzed and further purified using High-Performance Liquid Chromatography (HPLC). clockss.org HPLC provides higher resolution and is crucial for separating the minor acromelic acid analogs. clockss.orgmdpi.com The fractions that showed specific peaks during HPLC analysis were collected for the next stage of purification. clockss.org This successive application of different chromatography methods is essential for isolating the low-abundance Acromelic acid E. clockss.org

Thin-Layer Chromatography (TLC) for Analog Differentiation

Following HPLC, the final purification step involves cellulose (B213188) Thin-Layer Chromatography (TLC). clockss.org TLC separates compounds based on their differential partitioning between a stationary phase (the cellulose plate) and a mobile phase (a solvent mixture). libretexts.org For the acromelic acids, a mobile phase of n-Butanol, Acetic Acid, and Water (in a 4:1:2 ratio) was used. clockss.org

This technique proved effective in differentiating the final two minor analogs, Acromelic acid D and Acromelic acid E. clockss.org The compounds migrate up the plate at different rates depending on their structure and polarity, resulting in distinct spots characterized by their retention factor (Rf) value. clockss.orglibretexts.org From an initial 8.1 kg of the mushroom, this meticulous process yielded 0.3 mg of Acromelic acid E. clockss.org

| Technique | Details | Purpose |

| Ion-Exchange Chromatography | Dowex 50W X4 column with ammonia-formate buffer. clockss.org | Initial separation of the acidic amino acid fraction. clockss.org |

| High-Performance Liquid Chromatography (HPLC) | Used for further purification of fractions from the ion-exchange column. clockss.org | High-resolution separation of closely related compounds. clockss.org |

| Thin-Layer Chromatography (TLC) | Cellulose plate with n-BuOH/AcOH/H₂O (4/1/2) mobile phase. clockss.org | Final differentiation and purification of Acromelic acid E from its analog, Acromelic acid D. clockss.org |

The differentiation of Acromelic acid E from its analog Acromelic acid D was confirmed by their different Rf values on the TLC plate.

| Compound | TLC Rf Value |

| Acromelic acid D | 0.13 |

| Acromelic acid E | 0.12 |

| Data sourced from Fushiya et al., 1992. clockss.org |

Biosynthetic Pathways and Putative Intermediates

Proposed Biogenetic Derivations from Metabolic Precursors

The structural complexity of the acromelic acids points to a biogenetic origin from common amino acid precursors. The prevailing hypothesis suggests that the biosynthesis of these kainoids initiates from L-3,4-dihydroxyphenylalanine (L-DOPA) and L-glutamic acid. thieme-connect.declockss.org This proposed pathway is supported by the isolation of several related amino acids from C. acromelalga, which are considered plausible intermediates. oup.comclockss.org

The formation of the characteristic pyridone moiety of the acromelic acids is thought to begin with L-DOPA. mmsl.cz The proposed mechanism involves the oxidative cleavage of the catechol ring within L-DOPA. oup.comclockss.org This is followed by a recyclization process, leading to the formation of pyrone derivatives. oup.com One such derivative, stizolobic acid, has been isolated from C. acromelalga and is considered a key intermediate, lending strong support to this proposed pathway. oup.commmsl.cz

Identification of Acromelic Acid E as a Hypothesized Biosynthetic Intermediate

Within the family of acromelic acids, acromelic acid E has been specifically identified as a putative intermediate in the biosynthetic cascade. Along with acromelic acid D, it was isolated from the acidic amino acid fraction of C. acromelalga extracts. clockss.org The structure of acromelic acid E was determined through spectroscopic analysis to be a kainoid featuring a 2,3-substituted pyridine (B92270) ring. clockss.org

Advanced Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches for Acromelic Acids (General principles applicable to Acromelic acid E)

Enantioselectivity is crucial in the synthesis of acromelic acids to obtain the biologically active stereoisomer. A key methodology employed is the use of metal-catalyzed asymmetric reactions.

Rh(I)-Catalyzed Asymmetric Enyne Cycloisomerization : A diversity-oriented synthetic strategy has been developed for kainoid amino acids, which could be applied to acromelic acid E. rsc.orgrsc.org This approach utilizes a Rhodium(I)-catalyzed asymmetric enyne cycloisomerization as the key step to rapidly construct a highly functionalized lactam intermediate. rsc.orgrsc.orgthieme-connect.com This versatile lactam can then be converted into various kainoids, including the first total synthesis of (+)-acromelic acid C, demonstrating its potential for synthesizing other isomers like E. rsc.orgrsc.org

Asymmetric Hydrogenation : Asymmetric hydrogenation of dehydroamino acid derivatives is another powerful method for creating chiral amino acids. researchgate.netresearchgate.net For instance, the synthesis of (S)-(−)-acromelobic acid utilized a Rh(DIPAMP)-catalyzed asymmetric hydrogenation to achieve high enantiomeric excess. researchgate.net This technique is broadly applicable for establishing the stereochemistry in non-proteinogenic amino acids like the acromelic acids. researchgate.net

The precise arrangement of substituents on the pyrrolidine (B122466) ring is critical for the neuroexcitatory activity of acromelic acids. researchgate.net Synthetic strategies, therefore, place a heavy emphasis on the stereocontrolled construction of the C-2, C-3, and C-4 stereocenters.

Pyrrolidine Ring Construction : A highly efficient method for building the pyrrolidine ring involves a sequence starting with the reduction of a nitro group to an amine. jst.go.jpnih.gov This is followed by an intramolecular condensation with a ketone to form a ketimine, which is then stereoselectively reduced to yield the desired pyrrolidine structure. jst.go.jpnih.gov This entire cascade can be accomplished in a single operation under hydrogenation conditions (e.g., using Raney Ni), providing the pyrrolidine compound in high yield. jst.go.jp An alternative approach employs a cobalt-mediated radical cyclization of N-alken-2-yl amino acid derivatives to form the pyrrolidine ring enantiospecifically. researchgate.netrsc.orgrsc.org

C-3,4 Stereocenter Construction : The vicinal stereocenters at the C-3 and C-4 positions are critical for bioactivity. A key reaction to establish this relationship is the Ni-catalyzed asymmetric conjugate addition (Michael addition) of an α-ketoester to a nitroalkene. jst.go.jpnih.govjst.go.jp This reaction proceeds with excellent stereoselectivity, setting the C-3 and C-4 configurations simultaneously. jst.go.jpjst.go.jp Other methods, such as Claisen-Ireland rearrangement, have also been used to construct these contiguous stereogenic centers. researchgate.net

The synthesis of the pyridone (or pyridine) portion of the acromelic acid structure requires precise regiocontrol, as isomers like acromelic acid A and B differ only in the substitution pattern on this ring. jst.go.jp

A practical approach starts with a symmetric precursor, such as 2,6-dichloropyridine. acs.orgnih.gov Regioselective transformations are then used to introduce functionality at the desired positions. These transformations include ortho-lithiation or bromination to break the symmetry of the starting material, allowing for the divergent synthesis of the regioisomeric pyridylaldehydes needed for acromelic acids A and B. jst.go.jpjst.go.jpjst.go.jp These aldehydes are then converted to the corresponding nitroalkenes, which serve as key intermediates for the subsequent coupling reactions. jst.go.jp

Metal catalysis is central to modern synthetic strategies for acromelic acids, enabling high levels of stereocontrol and efficiency. researchgate.netacs.org

Ni-catalyzed conjugate addition : As mentioned, the asymmetric Michael addition of α-ketoesters to nitroalkenes, catalyzed by a chiral Ni(OAc)₂-diamine complex, is a cornerstone for establishing the C-3 and C-4 stereocenters. acs.orgnih.govjst.go.jpjst.go.jp This reaction is robust, proceeding smoothly even with substrates containing a potentially interfering Lewis-basic pyridine (B92270) ring. jst.go.jp

Rh(I)-catalyzed enyne cycloisomerization : This reaction provides a rapid and enantioselective route to a highly functionalized lactam, a common intermediate that can be diversified to synthesize various kainoids, including (−)-kainic acid and (+)-acromelic acid C. rsc.orgrsc.orgthieme-connect.com

Cobalt-mediated cyclization : An enantiospecific synthesis of acromelic acid A has been achieved using a cobalt-mediated radical cyclization as the key step to form the pyrrolidine ring. researchgate.netrsc.orgrsc.orgcapes.gov.br This method demonstrates an alternative approach to constructing the core heterocyclic system. researchgate.net

Palladium-catalyzed reactions : Palladium catalysis has been employed for the stereoselective formation of the pyrrolidine ring. researchgate.net

Table 1: Overview of Metal-Catalyzed Reactions in Acromelic Acid Synthesis

| Metal Catalyst | Reaction Type | Key Transformation | Target | Reference |

| Nickel | Asymmetric Conjugate Addition | Stereoselective formation of C-3,4 centers | Acromelic Acids A & B | acs.orgnih.govjst.go.jp |

| Rhodium(I) | Asymmetric Enyne Cycloisomerization | Enantioselective construction of lactam intermediate | Kainoids, Acromelic Acid C | rsc.orgrsc.orgthieme-connect.com |

| Cobalt | Radical Cyclization | Enantiospecific formation of pyrrolidine ring | Acromelic Acid A | researchgate.netrsc.orgrsc.org |

| Palladium | Ring Formation | Stereoselective formation of pyrrolidine ring | Kainoid Analogs | researchgate.net |

The synthesis of acromelic acids is fraught with challenges typical of complex natural product synthesis.

Stability of Heterocycles : The stability of intermediates and the final heterocyclic structures can be a concern. The synthetic routes must be designed to handle potentially unstable compounds, such as the intermediates formed during pyridine nucleus construction. wikipedia.org The use of protecting groups and carefully chosen reaction conditions is essential to prevent degradation and side reactions. wikipedia.orgjst.go.jp

Stereochemical Control : Achieving the correct relative and absolute stereochemistry across multiple chiral centers is arguably the greatest challenge. The development of powerful asymmetric catalytic methods has been instrumental in overcoming this hurdle, allowing for the construction of the desired diastereomer with high fidelity. rsc.orgrsc.orgjst.go.jp

Derivatization and Analog Development for Research Purposes

The potent neuroexcitatory properties of acromelic acids make them valuable pharmacological tools. jst.go.jp However, their scarcity and synthetic complexity have driven the development of simpler, more accessible analogs for research. jst.go.jpnii.ac.jp The derivatization of the core acromelic acid structure allows for the exploration of structure-activity relationships (SAR) and the development of probes for studying glutamate (B1630785) receptors. acs.orgacs.org

Research has focused on creating analogs by modifying the C4 substituent of the pyrrolidine ring. researchgate.net For example, a variety of kainic acid analogs with different heteroaromatic groups have been synthesized to probe receptor binding requirements. acs.org Simple analogs of acromelic acid have been designed for use in photoaffinity labeling to identify and characterize receptor proteins. nii.ac.jp The development of these derivatives and analogs is crucial for dissecting the complex pharmacology of the kainoid receptor system. acs.orgebi.ac.uk Additionally, derivatization procedures for carboxylic acids using reagents like 2-picolylamine (PA) have been developed to enhance their detection in analytical techniques such as LC-ESI-MS/MS, which is vital for studying these compounds in biological samples. nih.gov

Synthesis of Kainoid Analogues for Glutamate Receptor Probing

The synthesis of analogues of acromelic acid and other kainoids is fundamental to exploring the structure-activity relationships (SAR) at glutamate receptors, particularly AMPA and kainate subtypes. ontosight.aijst.go.jpnih.gov These synthetic efforts aim to understand how specific structural modifications influence binding affinity and agonist activity, providing insights into the topology of the receptor's ligand-binding domain. nih.gov

Research has established that the biological activity of kainoids is highly dependent on their stereochemistry. iastate.edu A cis relationship between the C2-carboxyl group and the C3-carboxymethyl group, along with a trans relationship between the C3-carboxymethyl and the C4-substituent, is considered essential for potent activity. acs.org Most synthetic routes to C4-substituted analogues, therefore, focus on stereoselectively constructing this challenging 3,4-disubstituted proline core, often using precursors like 4-hydroxyproline (B1632879) or L-α-kainic acid itself. wikipedia.orgiastate.edu

A key strategy in developing potent probes involves the introduction of various substituents at the C4 position. jst.go.jp The synthesis of acromelic acid families bearing an aromatic moiety at C4 has been achieved through methods like intramolecular Diels-Alder reactions. jst.go.jp It has been discovered that a π-electron system at the C4 position is critical for strong receptor interaction, likely engaging in π-stacking with a conserved tyrosine residue (Tyr488) within the kainate receptor binding site. acs.org This has driven the synthesis of numerous analogues with aryl, heteroaryl, and alkenyl groups at this position. jst.go.jpacs.org For instance, specific synthetic methods have been developed to introduce these groups, such as the reaction of a C4-tosylate with diaryl copper lithium reagents. researchgate.net These studies have yielded highly potent compounds; a synthesized methoxyphenyl derivative proved to be three to five times more potent than acromelic acid A, making it one of the most powerful excitatory agents known and a valuable tool for neuropharmacological studies. jst.go.jp

| Analog Class | Synthetic Precursor | Key Synthetic Strategy | Purpose/Finding | Reference |

|---|---|---|---|---|

| C4-Aryl/Heteroaryl Analogs | L-α-kainic acid / 4-hydroxyproline | Introduction of aromatic moieties at C4 via substitution or cycloaddition reactions. | Probing π-stacking interactions in the glutamate receptor binding domain. | wikipedia.orgjst.go.jpiastate.edu |

| Methoxyphenyl Derivative | Common kainoid intermediate | Substitution reaction of a tosylate with a diaryl copper lithium reagent. | Created a highly potent agonist (3-5x more potent than Acromelic Acid A) for receptor studies. | jst.go.jpresearchgate.net |

| Phenyl Derivative (MFPA) | Dehydroproline intermediate | Oxidative radical addition of malonic monoester. | Development of new congeners acting on glutamate receptors. | researchgate.net |

| Fluorescent Probes | Synthetic intermediate of MFPA | Attachment of a fluorescein (B123965) moiety. | Creation of a fluorescent probe for ionotropic glutamate receptors. | researchgate.net |

Methodologies for Late-Stage Functionalization (e.g., C4 position modifications)

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the rapid diversification of complex molecules to explore SAR and optimize molecular properties. nih.gov In the context of kainoid synthesis, LSF is particularly valuable for modifying the C4 position, enabling the creation of a library of analogues from a common, advanced intermediate. researchgate.netresearchgate.net

A unified strategy has been developed that begins with the readily available chiral precursor, trans-4-hydroxy-L-proline. researchgate.netresearchgate.net This approach allows for the stereoselective construction of the core pyrrolidine ring, with the C4 hydroxyl group serving as a handle for late-stage modifications. The key to this methodology is the transformation of the hydroxyl group into a reactive species suitable for modern cross-coupling reactions. researchgate.net

One successful application of this strategy involves converting the C4 position into a vinyl triflate. researchgate.net This intermediate is then subjected to palladium-catalyzed Suzuki-type coupling reactions with various sp²-hybridized nucleophiles, such as aryl and heteroaryl boronates. researchgate.net This method provides a versatile and efficient route to introduce a wide array of substituents at the C4 position at a very late stage of the synthesis. researchgate.netresearchgate.net This modular approach significantly accelerates the generation of diverse kainoid analogues, facilitating a more thorough investigation of the structural requirements for potent and selective activity at glutamate receptor subtypes. researchgate.net

| Stage | Compound Type | Key Chemical Transformation | Purpose | Reference |

|---|---|---|---|---|

| Starting Material | trans-4-hydroxy-L-proline | Protection of functional groups. | Establishment of the core stereochemistry. | researchgate.netresearchgate.net |

| Key Intermediate | C4-Vinyl Triflate Proline Derivative | Conversion of the C4-hydroxyl group into a vinyl triflate. | Creates a reactive site for cross-coupling. | researchgate.net |

| Late-Stage Functionalization | Diverse C4-Aryl/Heteroaryl Analogs | Palladium-catalyzed Suzuki coupling with various boronates. | Rapid generation of a library of analogues for SAR studies. | researchgate.net |

Synthesis of Radiolabeled Analogs as Positron Emission Tomography (PET) Tracers for Mechanistic Investigations

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used to visualize and quantify biochemical processes in vivo. scirp.org To apply this technology to the study of acromelic acid, it is necessary to synthesize analogues labeled with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min). scirp.orgnih.gov The development of such radiotracers is essential for investigating the in vivo distribution and site of action of these neurotoxic compounds. nih.gov

A novel ¹¹C-labeled PET tracer based on an analog of acromelic acid A has been successfully synthesized. nih.gov The design was based on a (phenylthio)pyrrolidine derivative known to competitively block the effects of acromelic acid A. nih.gov The synthesis required the development of a rapid radiolabeling procedure to accommodate the short half-life of ¹¹C. frontiersin.org

The established protocol involves a one-pot, two-step sequence. nih.gov The key reaction is a palladium(0)-mediated Suzuki cross-coupling between a boronate ester precursor and [¹¹C]methyl iodide ([¹¹C]CH₃I). scirp.orgnih.gov This methylation is followed by the rapid deprotection of the protected amino acid moiety. The entire sequence, from coupling to deprotection, was optimized to be completed within five minutes. nih.gov This efficient synthesis yields the final ¹¹C-labeled tracer, providing a potentially valuable tool for PET imaging studies aimed at exploring the precise location where acromelic acid acts to induce its physiological effects, such as allodynia. nih.gov

| Component/Step | Description | Significance | Reference |

|---|---|---|---|

| Tracer Design | (Phenylthio)pyrrolidine derivative of Acromelic Acid A. | Based on a known competitive antagonist to target the relevant site of action. | nih.gov |

| Radionuclide | Carbon-11 (¹¹C) | Short-lived positron emitter suitable for PET imaging. | scirp.org |

| Radiolabeling Precursor | Boronate ester (pinacol boronate) derivative. | Stable precursor for rapid palladium-catalyzed cross-coupling. | nih.gov |

| Key Reaction | Palladium-mediated Suzuki coupling with [¹¹C]CH₃I. | Enables rapid and efficient incorporation of the ¹¹C label onto the carbon framework. | scirp.orgnih.gov |

| Overall Protocol | One-pot, rapid methylation and deprotection. | The fast ( < 5 min) synthesis is crucial for working with the short-lived ¹¹C isotope. | nih.gov |

Molecular Mechanisms of Action and Receptor Pharmacology

Agonist Activity at Ionotropic Glutamate (B1630785) Receptors

Acromelic acid E is classified as a potent agonist of the non-N-methyl-D-aspartate (non-NMDA) type ionotropic glutamate receptors, which encompass both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. ontosight.ainih.govebi.ac.uk Its action is characterized by a powerful excitatory effect on central nervous system neurons. ontosight.ai The structural configuration of acromelic acids allows them to bind effectively to these receptor sites, initiating a cascade of events that underpin their neuroactivity. ontosight.ai

Research on acromelic acid A demonstrates that it is a powerful agonist for AMPA-type receptors, in some contexts even more potent than kainate itself at these sites. nih.gov The activation of AMPA receptors, which are ligand-gated ion channels, is a primary mechanism for fast excitatory neurotransmission in the brain. wikipedia.org When an agonist like acromelic acid binds to the AMPA receptor, it causes the channel to open, leading to an influx of cations and subsequent neuronal depolarization. ontosight.aiwikipedia.org The potent interaction with AMPA receptors contributes significantly to the neurotoxic profile observed with acromelic acid compounds, as over-activation can lead to excessive neuronal excitation. ontosight.ai

Acromelic acids are kainoids, a group of compounds structurally related to kainic acid. wikipedia.orgnih.gov As such, they are potent agonists at kainate receptors. ontosight.ai However, studies comparing the neurotoxic effects of acromelic acid A with those of kainic acid reveal significant differences in the pattern of neuronal damage. nih.govnih.gov For instance, systemic administration of acromelic acid A in animal models causes selective damage to interneurons in the spinal cord, a different regional impact than that typically induced by kainate. nih.govnih.gov

This divergence in pathological outcomes strongly suggests that acromelic acids interact with a particular subtype of the kainate receptor. nih.govnih.govcapes.gov.br This hypothesis is supported by binding studies indicating a lower affinity of acromelic acid A for the primary kainate binding sites compared to kainic acid, despite its potent physiological effects. ebi.ac.uk This evidence points toward the existence of a distinct class of kainate receptor subtype that is specifically and potently activated by acromelic acids, leading to their unique neurotoxic profile. ebi.ac.uknih.gov

The excitatory action of acromelic acid E is distinctly separate from the activation of N-methyl-D-aspartate (NMDA) receptors. nih.govebi.ac.uk NMDA receptors are a different class of ionotropic glutamate receptor that require both glutamate binding and membrane depolarization to relieve a magnesium (Mg²⁺) ion block before they can be activated. acnp.orgnih.gov Studies on acromelic acid A have shown that its neurotoxic and excitatory effects are not blocked by NMDA receptor antagonists. nih.gov This confirms that its mechanism of action is mediated through non-NMDA receptors, specifically the AMPA and kainate receptor subtypes. nih.govebi.ac.uk Therefore, acromelic acid E's activity is not dependent on the co-agonist and voltage-dependent activation characteristic of NMDA receptors. acnp.org

Mechanisms of Post-Synaptic Neuronal Excitation and Ion Influx

The binding of acromelic acid E to post-synaptic AMPA and kainate receptors triggers the opening of their associated ion channels. ontosight.ai This action leads to a rapid influx of positively charged ions, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺), into the neuron. ontosight.aiyale.edu This flow of cations causes a depolarization of the post-synaptic membrane, shifting the membrane potential from its resting state to a more positive value. yale.edu This change is known as an excitatory post-synaptic potential (EPSP). yale.edu If the EPSP is strong enough to reach the neuron's threshold, it will fire an action potential, propagating the excitatory signal. yale.edu Studies on cultured spinal neurons have demonstrated that acromelic acid A induces a marked increase in the intracellular Ca²⁺ concentration, a key event in its excitatory and neurotoxic effects. nih.gov

Intracellular Signaling Cascades and Downstream Molecular Events Triggered by Acromelic Acid E

The influx of ions, particularly Ca²⁺, initiated by acromelic acid E's activation of AMPA and kainate receptors, serves as a critical trigger for a variety of intracellular signaling cascades. nih.gov Calcium acts as a vital second messenger within the neuron. acnp.org An elevated concentration of intracellular Ca²⁺ can activate numerous downstream enzymes and signaling pathways. wikipedia.org

Key molecular events that can be triggered include:

Activation of Protein Kinases: Increased Ca²⁺ can activate calcium-dependent protein kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). wikipedia.orgplos.org

Receptor Trafficking: These kinases can phosphorylate AMPA receptors and associated regulatory proteins. wikipedia.orgplos.org This phosphorylation is a key mechanism in regulating the number of AMPA receptors on the postsynaptic membrane, a process central to synaptic plasticity. plos.org For example, sustained activation of PKC is linked to the internalization of AMPA receptors. plos.org

Gene Expression: Signaling cascades can extend to the nucleus, where they can alter gene expression, leading to long-term changes in neuronal function and structure.

The over-activation of these pathways by a potent agonist like acromelic acid E is believed to be the basis for its excitotoxicity, where excessive neuronal stimulation leads to cell damage and death. ontosight.ai

Data Tables

Table 1: Comparative Receptor Activity Profile (Based on data for Acromelic Acid A as a proxy for Acromelic Acid E)

| Compound | Primary Receptor Target(s) | Relative Potency | Key Differentiating Feature |

| Acromelic Acid A/E | AMPA and Kainate Receptors ontosight.ainih.gov | High ontosight.ainih.gov | Potent agonist at a specific subtype of kainate receptor, distinct from kainic acid's primary target. ebi.ac.uknih.govnih.gov |

| Kainic Acid | Kainate and AMPA Receptors wikipedia.org | High | Prototypical agonist for kainate receptors; produces a different pattern of neurotoxicity than acromelic acid. nih.gov |

| AMPA | AMPA Receptors wikipedia.org | High | Selective agonist for AMPA receptors, used to define this receptor class. wikipedia.org |

| NMDA | NMDA Receptors acnp.org | N/A | Requires glycine (B1666218) co-agonist and depolarization to relieve Mg²⁺ block; not activated by acromelic acids. nih.govacnp.org |

Neurobiological and Pharmacological Investigations in Preclinical Models

In Vitro Studies on Neuronal Systems

Effects on Cultured Neurons (e.g., induction of neuronal damage and cell death)

Acromelic acid A has demonstrated potent neurotoxicity in cultured spinal neurons from rats. nih.gov This neurotoxic effect was quantified by measuring the activity of lactate dehydrogenase (LDH), an enzyme released from degenerated neurons into the culture medium. The release of LDH increased in a time- and concentration-dependent manner upon exposure to acromelic acid A. nih.gov

The neurotoxicity of acromelic acid A was significantly more potent than that of kainic acid and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). The EC50 value for acromelic acid A, which is the concentration required to elicit a half-maximal response, was approximately 2.5 microM. This is considerably lower than the EC50 values for kainic acid (70 microM) and AMPA (11 microM). nih.gov While the maximum level of LDH released by acromelic acid A was comparable to that of kainic acid, it was about double the level produced by AMPA. nih.gov

Interestingly, the neurotoxic effects of acromelic acid A were more pronounced in spinal neurons compared to hippocampal neurons. In cultured hippocampal neurons, the EC50 for acromelic acid A was 18 microM, indicating lower toxicity in this brain region. In contrast, the toxicity of kainic acid was similar in both spinal and hippocampal neurons. nih.gov This suggests a degree of regional selectivity in the neurotoxic actions of acromelic acid A. The neurotoxicity induced by 10 microM acromelic acid A in cultured spinal neurons was almost completely blocked by potent antagonists for non-N-methyl-D-aspartate (NMDA) receptors, such as 6-nitro-7-sulphamoylbenzo(F)quinoxaline-2,3-dione and 6-cyano-7-nitroquinoxaline-2,3-dione. nih.gov

Electrophysiological Characterization in Isolated Neural Tissue (e.g., rat spinal cord)

Studies on the isolated newborn rat spinal cord have revealed that acromelic acid is a powerful excitant. nih.gov When introduced to the perfusing fluid, acromelic acid induced a dose-dependent depolarizing response in the ventral root. nih.gov This depolarizing activity was found to be superior to that of other kainoids, including kainate and domoate. nih.gov The depolarization caused by acromelate was not influenced by NMDA antagonists, indicating that its excitatory effects are mediated through non-NMDA receptors. nih.gov

Animal Model Studies on Neuroexcitatory Actions

Induction of Specific Behavioral Phenotypes (e.g., allodynia, paraparesis)

Systemic or intrathecal administration of acromelic acid in animal models, particularly rats, has been shown to induce distinct and severe behavioral changes. A single systemic injection can lead to long-lasting spastic paraparesis, a condition characterized by partial paralysis of the lower limbs. nih.gov

Furthermore, intrathecal administration of acromelic acid A and its isomer, acromelic acid B, has been demonstrated to provoke marked allodynia, a state of heightened sensitivity to pain where even non-painful stimuli are perceived as painful. nih.gov This effect was observed as early as 5 minutes after injection and persisted for an extended period. nih.gov The mechanisms underlying the induction of allodynia appear to differ between the isomers and over time. For instance, the allodynia induced by acromelic acid A was inhibited by NMDA receptor antagonists and Joro spider toxin in its acute phase, but not in the late phase. nih.govnih.gov In contrast, the allodynia caused by acromelic acid B was not affected by these antagonists. nih.gov

Analysis of Selective Neuronal Degeneration in Central Nervous System Regions (e.g., spinal interneurons)

Neuropathological examinations of rats that developed paraparesis following acromelic acid injection revealed significant and selective neuronal degeneration within the spinal cord. nih.gov One week after the injection, numerous degenerated neurons, accompanied by marked reactive gliosis, were observed scattered throughout the gray matter of the spinal cord. nih.gov This neuronal damage was most pronounced in the core part of the lumbar and sacral segments. nih.gov

Cytometric analysis of the first sacral segment showed a significant decrease in the number of small neurons. nih.gov Importantly, no morphological signs of neuronal damage were found in other parts of the central nervous system, highlighting the selective neurotoxicity of acromelic acid towards spinal interneurons. nih.govnih.gov This selective damage to interneurons in the lower spinal cord is believed to be responsible for the characteristic behavioral changes observed. nih.govnih.gov

Comparative Pharmacological Profiling with Related Kainoids (e.g., Kainic Acid, Domoic Acid)

Acromelic acid is structurally related to other well-known excitatory amino acids like kainic acid and domoic acid. nih.govmdpi.comresearchgate.net However, its pharmacological profile exhibits notable differences. In the isolated rat spinal cord, acromelic acid is a much more potent excitant than both kainic acid and domoic acid. nih.gov

The neurotoxic effects of acromelic acid also differ from those of kainic acid. While both are neurotoxic, the pattern of neuronal damage is distinct. Acromelic acid induces selective damage to spinal interneurons, leading to paraparesis, whereas kainic acid is known to cause different behavioral changes and patterns of neurodegeneration. nih.gov This regional difference in neurotoxicity suggests the existence of different subtypes of kainate receptors in the rat central nervous system. nih.gov Receptor binding studies support this, showing a low affinity of acromelic acid for both kainate and AMPA binding sites, which suggests it may act through a novel class of kainate receptor subtypes. nih.gov

Comparative Neurotoxicity of Acromelic Acid A and Related Kainoids in Cultured Rat Neurons

| Compound | Neuron Type | EC50 (µM) |

|---|---|---|

| Acromelic Acid A | Spinal | ~2.5 |

| Acromelic Acid A | Hippocampal | 18 |

| Kainic Acid | Spinal | 70 |

| Kainic Acid | Hippocampal | ~70 |

| AMPA | Spinal | 11 |

Summary of Behavioral and Pathological Effects of Acromelic Acid

| Effect | Animal Model | Key Findings |

|---|---|---|

| Spastic Paraparesis | Rat | Long-lasting partial paralysis of lower limbs following a single systemic injection. |

| Allodynia | Rat | Marked tactile pain induced by intrathecal administration of Acromelic Acid A and B. |

| Neuronal Degeneration | Rat | Selective damage to small interneurons in the lumbar and sacral spinal cord. |

Investigation of Excitatory Actions on Primary Afferent Fibers

Acromelic acid E, and more specifically its potent isomer acromelic acid A, has been identified as a powerful excitatory agent on primary afferent fibers. researchgate.net As a kainoid, its mechanism of action is linked to the activation of glutamate (B1630785) receptors. researchgate.net Research has focused on its effects on unmyelinated afferents, which are crucial in transmitting sensory information, including pain.

In preclinical studies using in vitro preparations of the rat extensor digitorum longus muscle and common peroneal nerve, the application of acromelic acid A near the receptive field of C-afferents has been shown to elicit a significant excitatory response. researchgate.net C-fibers are a type of unmyelinated afferent nerve fiber that conveys input from the periphery to the central nervous system. The excitatory action of acromelic acid A on these fibers was observed to be concentration-dependent.

The table below summarizes the excitatory effects of various concentrations of acromelic acid A on mechanosensitive unmyelinated C-afferents in the rat skeletal muscle.

| Concentration of Acromelic Acid A (M) | Percentage of Excited C-Afferents |

| 10-12 | 12% |

| 10-10 | 50% |

| 10-8 | 44% |

The data indicates that the strongest excitation was observed at a concentration of 10-10M. researchgate.net The incidence of responsive fibers at concentrations of 10-10M and 10-8M was significantly higher than at 10-12M. researchgate.net It is noteworthy that there was no significant difference in the mechanical and heat stimulation responses between the fibers that were sensitive to acromelic acid A and those that were not. researchgate.net This powerful excitatory action on mechanosensitive unmyelinated afferents underscores the compound's potent neuroactivity. researchgate.net

Utilization in Developing Animal Models for Neurological Conditions

The potent and selective neurotoxic effects of acromelic acid have been leveraged in preclinical research to develop animal models for specific neurological conditions, particularly those involving spinal cord injury. A single systemic injection of acromelic acid in rats has been shown to induce long-lasting spastic paraparesis, a condition characterized by partial paralysis and muscle spasticity in the lower limbs. nih.gov

Neuropathological examinations of rats that developed paraparesis following acromelic acid administration revealed significant damage to the nervous system. Key findings include:

Selective Neuronal Degeneration: A substantial number of degenerated neurons were observed in the gray matter of the spinal cord. nih.gov

Reactive Gliosis: The neuronal damage was accompanied by marked reactive gliosis, the proliferation of glial cells in response to central nervous system injury. nih.gov

Regional Specificity: The neuronal degeneration was most prominent in the core part of the lumbar and sacral segments of the spinal cord. nih.gov Cytometry of the first sacral segment confirmed a significant decrease in the number of small neurons. nih.gov

Spinal Cord Specificity: No morphological signs of neuronal damage were found in other parts of the central nervous system, highlighting the selective action of acromelic acid on the spinal cord. nih.gov

These pathological changes are directly responsible for the characteristic behavioral changes observed in the animal models, which are distinct from those induced by kainic acid. nih.gov This selective damage to interneurons in the lower spinal cord makes acromelic acid a valuable tool for creating models to study the mechanisms of spinal cord injury and to investigate potential therapeutic interventions. nih.govnih.gov The regional differences in neuron damage induced by acromelic acid compared to kainic acid suggest the existence of different subtypes of kainate receptors in the rat central nervous system. nih.gov

The table below outlines the key features of the animal model developed using acromelic acid.

| Feature | Description |

| Inducing Agent | Systemic injection of Acromelic acid |

| Resulting Condition | Long-lasting spastic paraparesis |

| Primary Pathological Finding | Degeneration of neurons in the spinal cord gray matter |

| Location of Damage | Most abundant in the lumbar and sacral segments |

| Cellular Response | Marked reactive gliosis |

| Behavioral Outcome | Characteristic behavioral changes distinct from kainic acid-induced models |

Advanced Analytical Methodologies for Acromelic Acid E Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds like Acromelic acid E. pageplace.de These techniques rely on the interaction of molecules with electromagnetic radiation to generate spectra that provide detailed structural information. pageplace.de

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the chemical nature and connectivity of atoms within a molecule. scribd.com For Acromelic acid E, Proton NMR (¹H NMR) data has been instrumental in its structural elucidation, as detailed in foundational research on its isolation and synthesis. epdf.pub This technique helps identify the chemical environment of hydrogen atoms, allowing researchers to piece together the compound's complex pyrrolidine-based structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which is useful for identifying the presence of chromophores, or light-absorbing functional groups. scribd.com In the case of Acromelic acid E, its UV spectrum provides a distinct characteristic useful for its identification.

UV Spectroscopic Data for Acromelic Acid E

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax (Maximum Absorption Wavelength) | 266 nm | H2O (Water) | epdf.pubpageplace.dechemistry-chemists.compageplace.describd.comvdoc.pub |

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. The molecular formula for Acromelic acid E is C₁₃H₁₄N₂O₆, corresponding to a molecular weight of 294.263 g/mol . epdf.pubpageplace.depageplace.describd.com While MS is a standard method for characterizing such compounds, detailed fragmentation studies specific to Acromelic acid E are not extensively documented in readily available literature.

Chromatographic Separation and Quantification Methods in Research Samples (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) represent the most widely applied tools for analyzing polar and nonpolar metabolites. chemistry-chemists.com

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. vdoc.pub This technique is highly suitable for the analysis of Acromelic acid E in research samples, such as extracts from its natural source. A typical LC-MS method involves:

Sample Extraction : A single-step extraction, often using a methanol-water mixture, can be employed to isolate the compound from the sample matrix.

Chromatographic Separation : The extract is injected into an LC system where a column, such as a C18 or a specialized column for polar compounds, separates Acromelic acid E from other components based on its chemical properties.

Mass Spectrometric Detection : As the compound elutes from the column, it is ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer, allowing for both identification and precise quantification. vdoc.pub

While the principles of LC-MS are well-established for similar compounds, specific, validated methods detailing column types, mobile phases, and retention times exclusively for the quantification of Acromelic acid E in research samples are not widely published.

Bioanalytical Assays for Detection and Quantification in Experimental Biological Matrices

Bioanalytical assays are crucial for studying the properties of a compound within a biological system. These assays require highly sensitive and selective methods to detect and quantify minute amounts of a substance in complex biological matrices like plasma, blood, or tissue.

The development of a bioanalytical assay for Acromelic acid E would likely rely on LC-MS/MS (tandem mass spectrometry). This approach offers the high sensitivity and specificity needed to distinguish the analyte from endogenous matrix components. A validated bioanalytical method would typically demonstrate acceptable performance in terms of:

Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in samples. |

| Accuracy | The closeness of the determined value to the nominal or known true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

Currently, there is a lack of published, validated bioanalytical assays specifically developed for the detection and quantification of Acromelic acid E in experimental biological matrices.

Future Research Directions and Applications As a Research Tool

Continued Elucidation of Novel Molecular Mechanisms of Action

Development of Advanced Kainoid Analogues for Precise Receptor Probing and Modulator Discovery

The unique chemical scaffold of Acromelic acid E makes it an excellent starting point for the design and synthesis of novel kainoid analogues. nih.govresearchgate.net These synthetic derivatives can serve as highly specific pharmacological tools to probe the structure and function of glutamate (B1630785) receptors with greater precision. By systematically modifying different parts of the Acromelic acid E molecule, researchers can create a library of compounds with varying affinities and selectivities for different receptor subtypes. doi.orgacs.org

The development of such analogues is not merely an academic exercise. These new molecules have the potential to be powerful modulators of glutamate receptor activity, which could lead to the discovery of new therapeutic agents for a range of neurological and psychiatric disorders. google.com For instance, analogues that can selectively target specific kainate receptor subtypes could offer a more nuanced approach to treating conditions like epilepsy or chronic pain, potentially with fewer side effects than existing drugs. researchgate.net The successful synthesis of various acromelic acid analogues has already demonstrated the feasibility of this approach, opening the door for the creation of even more sophisticated molecular probes. researchgate.netjst.go.jpjst.go.jp

Refinement of In Vitro and Animal Models for Studying Excitotoxicity and Neurological Disorders

Acromelic acid E's potent and selective neurotoxic effects make it an invaluable tool for creating and refining models of excitotoxicity and related neurological diseases. ontosight.ainih.gov Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is implicated in a variety of conditions including stroke, epilepsy, and neurodegenerative diseases. oup.com

In-depth Investigation of Biosynthetic Pathways and Enzyme Characterization

The intricate structure of Acromelic acid E points to a complex and fascinating biosynthetic pathway within the Clitocybe acromelalga mushroom. While the precise enzymatic steps are not yet fully elucidated, it is hypothesized that its biosynthesis involves the condensation of a DOPA derivative and glutamic acid. oup.com The isolation of related compounds, such as acromelic acids D and E, from the same mushroom provides clues about potential intermediates in this pathway. clockss.org

Q & A

Q. How is Acromelic Acid E structurally characterized, and what analytical methods are recommended for its identification?

Acromelic Acid E (C₁₃H₁₄N₂O₆) is identified via ultra-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (UPLC-ESI-TOF-MS). Key diagnostic fragments include m/z 249 [M-44-H]⁻ and m/z 204 [M-45-44-H]⁻, indicating carboxyl group cleavage. Structural confirmation requires comparison with databases like SciFinder and Reaxys, combined with fragmentation pattern analysis .

Q. What are the primary biological targets of Acromelic Acid E in neuropharmacological studies?

Acromelic Acid E exhibits high affinity for glutamate receptors, particularly AMPA and kainate subtypes in synaptic plasma membranes. Competitive binding assays using radiolabeled ligands (e.g., [³H]-AMPA) reveal its role as a potent antagonist, with inhibition kinetics dependent on chaotropic ion conditions (e.g., thiocyanate) .

Q. What are the standard protocols for isolating Acromelic Acid E from natural sources?

Isolation involves methanol extraction of fungal biomass (e.g., Agaricus species), followed by fractionation via reversed-phase chromatography. Purity is validated using HPLC-UV (λ = 280 nm) and NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm absence of co-eluting analogs like L-pyroglutamyl-L-leucine .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Acromelic Acid E’s neuroactivity while controlling for confounding variables?

- Hypothesis: Acromelic Acid E modulates glutamate receptor subtypes with biphasic inhibition.

- Methodology:

- Use synaptic plasma membranes from rat brain tissue for equilibrium binding assays.

- Apply Scatchard analysis to distinguish high-affinity (KD ≈ 15 nM) and low-affinity (KD ≈ 1.49 µM) binding sites .

- Include chaotropic ions (e.g., 100 mM SCN⁻) to assess conformational effects on receptor-ligand interactions .

- Data Validation: Compare inhibition constants (Ki) with reference agonists (e.g., domoic acid) and validate via kinetic dissociation assays .

Q. How should contradictions in reported binding affinities of Acromelic Acid E be resolved?

Discrepancies arise from methodological variations, such as ion concentration or membrane preparation protocols. To reconcile

- Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4, ±100 mM SCN⁻).

- Perform global fitting of binding curves to identify biphasic inhibition profiles .

- Validate findings with orthogonal techniques (e.g., electrophysiology in transfected HEK293 cells) .

Q. What strategies are recommended for synthesizing Acromelic Acid E analogs to study structure-activity relationships (SAR)?

- Synthetic Routes: Enantiospecific synthesis via cobalt-mediated cyclization, as described for Acromelic Acid A .

- SAR Analysis:

- Modify carboxyl and carbonyl groups to assess impact on receptor binding.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with AMPA receptor GluA2 subunits.

- Validation: Compare analog potency in competitive binding assays and functional calcium imaging .

Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving Acromelic Acid E?

- Data Transparency: Publish raw chromatograms, mass spectra, and binding isotherms in supplementary materials.

- Reagent Validation: Certify synthetic batches with ≥95% purity via orthogonal analytical methods (HPLC, NMR).

- Ethical Compliance: Adhere to institutional guidelines for animal-derived materials and data management plans (e.g., secure storage of electrophysiology datasets) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Acromelic Acid E studies?

- Fit data to a two-site inhibition model using nonlinear regression (e.g., GraphPad Prism).

- Report IC₅₀ values with 95% confidence intervals and apply ANOVA for multi-group comparisons .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.